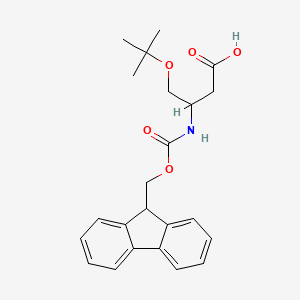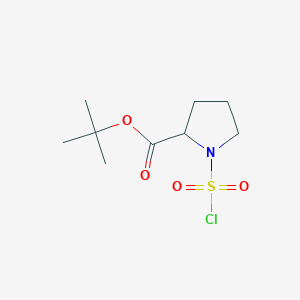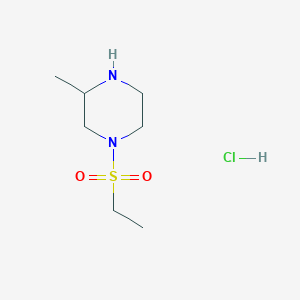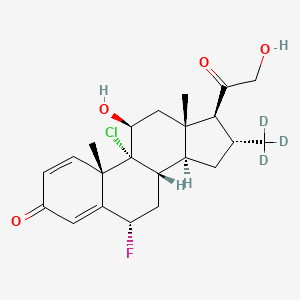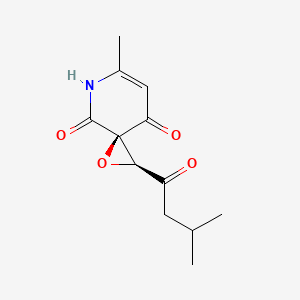
(+)-Flavipucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Flavipucine is a naturally occurring compound known for its unique chemical structure and biological activities It belongs to the class of alkaloids and has been isolated from various plant species
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Flavipucine involves several steps, starting from readily available starting materials. One common synthetic route includes the use of chiral catalysts to achieve the desired enantiomeric purity. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as crystallization and chromatography to isolate the compound in its pure form.
化学反应分析
Types of Reactions
(+)-Flavipucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in new chemical entities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used
科学研究应用
(+)-Flavipucine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral catalyst in various reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: this compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (+)-Flavipucine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of key enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(+)-Flavipucine can be compared with other alkaloids that have similar structures and biological activities. Some of these compounds include:
Sanguinarine: Known for its antimicrobial and anticancer properties.
Berberine: Used in traditional medicine for its wide range of therapeutic effects.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which allows for specific interactions with molecular targets
属性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
(2S,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione |
InChI |
InChI=1S/C12H15NO4/c1-6(2)4-8(14)10-12(17-10)9(15)5-7(3)13-11(12)16/h5-6,10H,4H2,1-3H3,(H,13,16)/t10-,12+/m1/s1 |
InChI 键 |
DWCXXICTUDDKTB-PWSUYJOCSA-N |
手性 SMILES |
CC1=CC(=O)[C@]2([C@H](O2)C(=O)CC(C)C)C(=O)N1 |
规范 SMILES |
CC1=CC(=O)C2(C(O2)C(=O)CC(C)C)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)
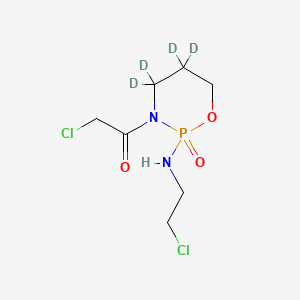

![5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide](/img/structure/B12430763.png)
![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
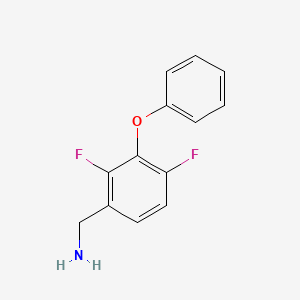
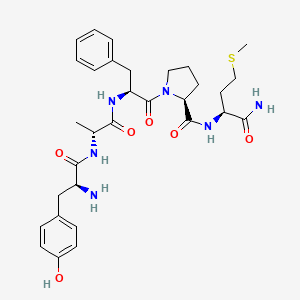

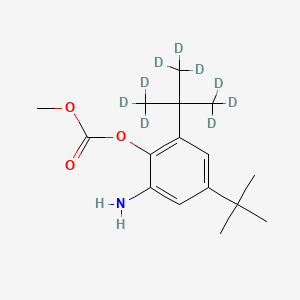
![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)
